2'-Deoxy-N-(hydroxyacetyl)adenosine
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Overview
Description
2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a purine base linked to a tetrahydrofuran ring system. It is known for its potential biological activities and is often studied for its role in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.
Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the hydroxy and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alcohols, amines), and substituted amides.
Scientific Research Applications
2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, differing in the sugar moiety and functional groups.
Cytidine: A nucleoside with a pyrimidine base, used for comparison in terms of biological activity.
Uniqueness
2-Hydroxy-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
851218-14-9 |
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Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-hydroxy-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O5/c18-2-7-6(20)1-9(22-7)17-5-15-10-11(16-8(21)3-19)13-4-14-12(10)17/h4-7,9,18-20H,1-3H2,(H,13,14,16,21)/t6-,7+,9+/m0/s1 |
InChI Key |
LCRGLVZRIMYOPI-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)CO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)CO)CO)O |
Origin of Product |
United States |
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